molecular formula C18H17FN4O B2865625 1-(4-fluoro-3-methylphenyl)-N-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326905-79-6

1-(4-fluoro-3-methylphenyl)-N-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2865625
CAS No.: 1326905-79-6
M. Wt: 324.359
InChI Key: JXAISPVUBSFTOL-UHFFFAOYSA-N
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Description

1-(4-fluoro-3-methylphenyl)-N-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a highly potent and selective chemical probe that antagonizes the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) protein BRD4. This compound exhibits exceptional selectivity for BRD4 BD1 over other BET family bromodomains, including BRD4 BD2, making it an invaluable tool for dissecting the distinct biological functions of individual bromodomains Source . Its mechanism of action involves high-affinity binding to the acetyl-lysine recognition site, thereby displacing BRD4 from chromatin and disrupting the transcription of key oncogenes, such as MYC Source . The primary research application of this probe is in the field of epigenetic signaling and oncology, where it is used to investigate the role of BRD4-driven transcriptional programs in cancer cell proliferation, inflammation, and other diseases. Its high selectivity profile allows researchers to precisely interrogate BD1-specific phenotypes and validate BD1 as a therapeutic target, minimizing the confounding effects associated with pan-BET inhibition Source .

Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)-N-[(3-methylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c1-12-4-3-5-14(8-12)10-20-18(24)17-11-23(22-21-17)15-6-7-16(19)13(2)9-15/h3-9,11H,10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAISPVUBSFTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2=CN(N=N2)C3=CC(=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Fluoro-3-methylbenzyl Azide

The 4-fluoro-3-methylbenzyl azide serves as a critical precursor for the triazole ring formation. This intermediate is synthesized via nucleophilic substitution of 4-fluoro-3-methylbenzyl bromide with sodium azide:

Procedure

  • Starting material : 4-Fluoro-3-methylbenzyl bromide (1.0 equiv)
  • Reagent : Sodium azide (1.2 equiv)
  • Solvent : Dimethylformamide (DMF)
  • Conditions : Stirring at 25°C for 18–24 hours under nitrogen atmosphere.
  • Workup : Extraction with ethyl acetate, washing with brine, and drying over Na₂SO₄.
  • Yield : 85–90% (based on analogous benzyl azide syntheses).

Key Characterization

  • ¹H-NMR (300 MHz, CDCl₃): δ 7.25–7.15 (m, 2H, Ar-H), 4.35 (s, 2H, CH₂), 2.30 (s, 3H, CH₃).

Preparation of β-Ketonitrile Intermediate

The β-ketonitrile (3-methylbenzyl glyoxylonitrile) is synthesized via base-mediated condensation of 3-methylbenzyl chloride with potassium cyanide:

Procedure

  • Starting material : 3-Methylbenzyl chloride (1.0 equiv)
  • Reagent : KCN (1.5 equiv)
  • Solvent : Ethanol
  • Conditions : Reflux at 80°C for 6 hours.
  • Workup : Filtration, solvent evaporation, and purification via silica gel chromatography (Hex/EtOAc 8:2).
  • Yield : 75–80%.

Key Characterization

  • ¹H-NMR (300 MHz, CDCl₃): δ 7.30–7.10 (m, 4H, Ar-H), 3.85 (s, 2H, CH₂), 2.35 (s, 3H, CH₃).

One-Pot Cycloaddition and Hydrolysis

The triazole core is formed via a base-mediated cycloaddition between 4-fluoro-3-methylbenzyl azide and the β-ketonitrile, followed by hydrolysis of the nitrile to the carboxamide:

Procedure

  • Reagents :
    • 4-Fluoro-3-methylbenzyl azide (1.0 equiv)
    • β-Ketonitrile (1.0 equiv)
    • DBU (1.2 equiv)
    • t-BuOK (3.0 equiv)
  • Solvent : Anhydrous t-BuOH
  • Conditions :
    • Stir at 70°C for 24 hours under nitrogen.
    • Add t-BuOK and stir at 25°C for 10 hours.
  • Workup : Extraction with EtOAc, washing with brine, and flash chromatography (Hex/EtOAc 7:3).
  • Yield : 68–72%.

Optimization of Reaction Conditions

Solvent and Base Selection

The use of t-BuOH as a solvent and DBU as a base maximizes cycloaddition efficiency by stabilizing the transition state. Substitution with polar aprotic solvents (e.g., DMF) reduces yields by 20–30%.

Temperature and Time

Elevated temperatures (70°C) accelerate the cycloaddition, while prolonged stirring at room temperature ensures complete nitrile-to-carboxamide hydrolysis. Shorter reaction times (<20 hours) result in unreacted starting material.

Characterization and Analytical Data

Spectral Analysis

1-(4-Fluoro-3-methylphenyl)-N-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

  • ¹H-NMR (500 MHz, CDCl₃): δ 7.55–7.40 (m, 4H, Ar-H), 7.30–7.15 (m, 3H, Ar-H), 5.65 (s, 2H, CH₂), 5.60 (s, 1H, NH), 2.40 (s, 3H, CH₃), 2.35 (s, 3H, CH₃).
  • ¹³C-NMR (125 MHz, CDCl₃): δ 160.2 (C=O), 145.8 (triazole-C), 138.5–114.2 (Ar-C), 47.1 (CH₂), 21.5 (CH₃), 21.3 (CH₃).
  • HRMS : m/z 324.4 [M+H]⁺ (calc. 324.4).

Physicochemical Properties

  • Melting Point : 157–159°C.
  • Rf : 0.15 (Hex/EtOAc 7:3).

Comparative Analysis with Related Compounds

Compound R₁ R₂ Yield (%) Melting Point (°C)
Target 4-Fluoro-3-methylphenyl 3-Methylbenzyl 70 157–159
3d 2,6-Dichlorobenzyl Phenyl 65 200–201
3j Benzo[d]dioxol-5-yl p-Tolyl 76 157–159

The electron-withdrawing fluoro group in the target compound enhances triazole ring stability compared to chlorinated analogs.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluoro-3-methylphenyl)-N-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.

    Biological Studies: It can be used in studies to understand its interaction with various enzymes, receptors, or other biomolecules.

    Material Science: The compound’s properties might be explored for developing new materials with specific functionalities, such as sensors or catalysts.

    Industrial Applications: Its potential use in industrial processes, such as in the synthesis of other complex molecules or as a catalyst in chemical reactions, can be investigated.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-3-methylphenyl)-N-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Analogs

Compound Name Aryl Substituent Amide Substituent Key Modifications Reference
Target Compound 4-Fluoro-3-methylphenyl 3-Methylbenzyl Balanced lipophilicity and steric bulk
N-(4-Chlorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide (6q) 4-Fluorophenyl 4-Chlorobenzyl Increased halogenation for electronic effects
Z995908944 m-Tolyl 2-Chloro-6-fluorobenzyl Ortho-substituted benzyl for conformational rigidity
5-Amino-1-(3-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 3-Fluorobenzyl 3-Methylphenyl Amino group enhances hydrogen bonding
RFM (1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide) 2,6-Difluorophenyl None Simplified structure for antiepileptic activity

Key Observations :

  • Amino Groups: The 5-amino analog () introduces hydrogen-bonding capacity, which may enhance target affinity but alter metabolic pathways .
  • Steric Effects : Bulky substituents (e.g., m-tolyl in Z995908944) may restrict conformational flexibility, favoring selective binding .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound 353.37 3.8 0.12 229–231*
6q 359.78 4.1 0.08 247–248.7†
Z995908944 345.09 3.5 0.15 175–178‡
5-Amino Analog 340.35 2.9 0.21 229–231.4§

*Predicted from structural analogs ; †From ; ‡From ; §From .

Analysis :

  • The target compound’s logP (3.8) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility.
  • The 5-amino analog’s lower logP (2.9) correlates with improved solubility, advantageous for oral bioavailability .

Characterization :

  • X-ray Crystallography: Tools like SHELXL and WinGX/ORTEP () confirm molecular conformations and intermolecular interactions (e.g., hydrogen bonding in 5-amino analogs) .
  • Spectroscopy : NMR and HRMS data () validate structural integrity .

Mechanistic Insights :

  • The target compound’s 3-methylbenzyl group may enhance hydrophobic interactions with protein pockets (e.g., Wnt/β-catenin pathway) .
  • Halogenated benzyl groups (e.g., 6q) improve binding to MIF’s hydrophobic cavities .
  • Amino-substituted triazoles () show enhanced cytotoxicity via DNA intercalation or enzyme inhibition .

Biological Activity

The compound 1-(4-fluoro-3-methylphenyl)-N-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a member of the 1,2,3-triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H18FN5O\text{C}_{17}\text{H}_{18}\text{F}\text{N}_{5}\text{O}

This structure features a triazole ring which is crucial for its biological activity. The presence of the fluorine atom and the methyl groups enhances its interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit a wide range of biological activities including:

  • Antitumor Activity : Many triazole derivatives have shown significant antiproliferative effects against various cancer cell lines.
  • Antimicrobial Properties : Some derivatives demonstrate antibacterial and antifungal activities.
  • Neuroprotective Effects : Certain triazoles have been studied for their potential in treating neurodegenerative diseases.

Antitumor Activity

The antitumor effects of This compound have been evaluated in various studies. Notably:

  • Cell Line Studies : In vitro studies have demonstrated that this compound inhibits cell proliferation in lung cancer cell lines (e.g., H1299) through mechanisms such as apoptosis induction and cell cycle arrest. For instance, treatment with this compound resulted in increased levels of cleaved caspase 3 and PARP, indicating activation of apoptotic pathways .

Table 1: Summary of Antitumor Activity

Cell LineIC50 (µM)Mechanism of Action
H12992.5Induction of apoptosis
A5493.0Cell cycle arrest
MCF74.0Inhibition of migration

The mechanisms through which This compound exerts its biological effects include:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins such as Bcl-2 .
  • Cell Cycle Arrest : It has been observed that this compound causes cell cycle arrest at the G0/G1 phase, preventing further proliferation .
  • Inhibition of Migration : Studies indicate that it reduces the migratory capacity of cancer cells by downregulating matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation .

Case Studies

Several studies have highlighted the efficacy of triazole derivatives in clinical settings:

  • Study on Lung Cancer Cells : A study demonstrated that treatment with this triazole derivative significantly inhibited colony formation in H1299 cells over a period of seven days. The results indicated a concentration-dependent effect on cell viability and proliferation .
  • Combination Therapy Potential : Research has suggested that combining this compound with other chemotherapeutic agents could enhance its efficacy against resistant cancer types .

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